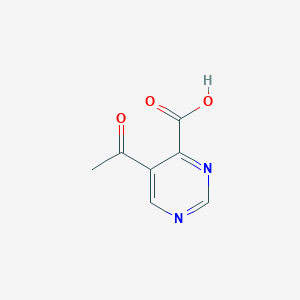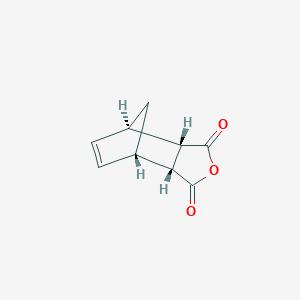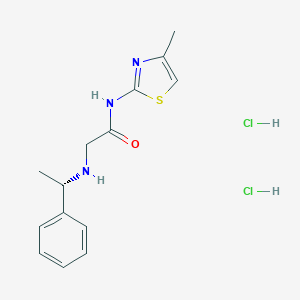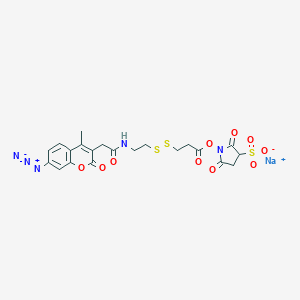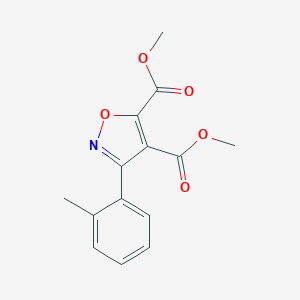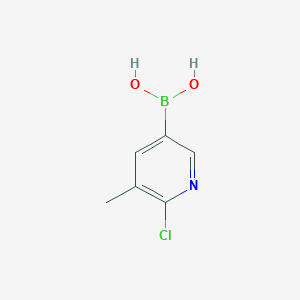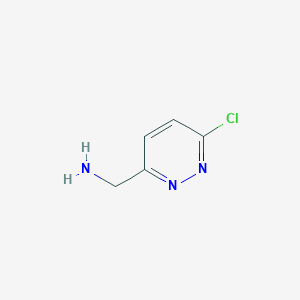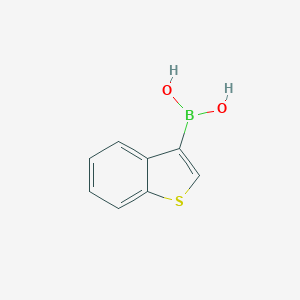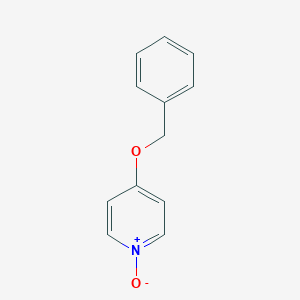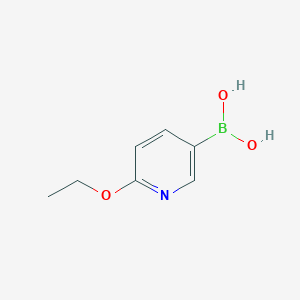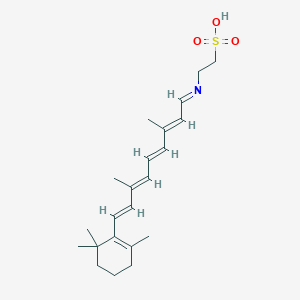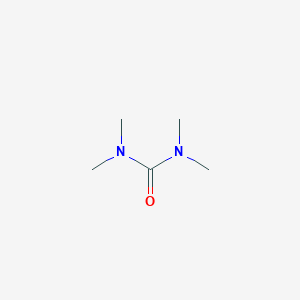
1,1,3,3-Tetramethylurea
描述
1,1,3,3-Tetramethylurea is an organic compound with the chemical formula C5H12N2O. It is a substituted urea and appears as a colorless liquid. This compound is known for its use as an aprotic polar solvent, particularly in reactions involving aromatic compounds and Grignard reagents .
Synthetic Routes and Reaction Conditions:
Dimethylamine and Phosgene Reaction: this compound can be synthesized by reacting dimethylamine with phosgene in the presence of a sodium hydroxide solution.
Dimethylcarbamoyl Chloride and Dimethylamine Reaction: Another method involves combining dimethylcarbamoyl chloride with excess dimethylamine.
Diphenylcarbonate and Dimethylamine Reaction: This reaction in an autoclave also yields tetramethylurea effectively.
Oxidation of Tetrakis(dimethylamino)ethylene: this compound is formed during the oxidation of tetrakis(dimethylamino)ethylene.
Industrial Production Methods:
- The industrial production of tetramethylurea typically follows the synthetic routes mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Types of Reactions:
Substitution: It is involved in substitution reactions, especially in the formation of amide bonds and peptide synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of tetrakis(dimethylamino)ethylene to form tetramethylurea.
Dimethylcarbamoyl Chloride and Dimethylamine: Common reagents in the synthesis of tetramethylurea.
Major Products:
作用机制
Target of Action
Tetramethylurea (TMU) is an organic compound with the formula (CH3)2N2CO . It is primarily used as an aprotic polar solvent, especially for aromatic compounds . Its primary targets are therefore the compounds it is intended to dissolve or react with.
Mode of Action
TMU interacts with its targets by acting as a solvent, facilitating various chemical reactions. For example, it is used for Grignard reagents . It can also be used in base-catalyzed isomerization, alkylation, cyanation, and other condensation reactions .
Biochemical Pathways
The exact biochemical pathways affected by TMU depend on the specific reactions it is used in. For instance, in the case of Grignard reactions, TMU can help facilitate the formation of carbon-carbon bonds . .
Result of Action
The result of TMU’s action is the successful facilitation of the chemical reactions it is used in. By acting as a solvent, it can help dissolve reactants, increase the rate of reaction, and improve the yield of desired products .
生化分析
Cellular Effects
It is known that Tetramethylurea can dissolve cellulose ester and swell other polymers such as polycarbonates, polyvinyl chloride, or aliphatic polyamides, usually at elevated temperature .
Molecular Mechanism
It is known that Tetramethylurea is formed during the oxidation of tetrakis(dimethylamino)ethylene (TDAE), a very electron-rich alkene .
Temporal Effects in Laboratory Settings
In situ high-pressure Raman spectra of Tetramethylurea have been measured up to 25 GPa, liquid-solid and solid-solid phase transitions were detected at 0.2 GPa and 7.4 GPa, respectively .
Metabolic Pathways
It is known that Tetramethylurea is a metabolite observed in cancer metabolism .
Transport and Distribution
Tetramethylurea is known to be miscible with water and many organic solvents .
科学研究应用
1,1,3,3-Tetramethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions, including condensation reactions and isomerization.
Biology: this compound is utilized in the study of hydrogen-bond dynamics and protein denaturation.
Medicine: It plays a role in the dissociation of hemoglobin and the study of apoproteins in serum lipoproteins.
相似化合物的比较
Hexamethylphosphoramide (HMPT): 1,1,3,3-Tetramethylurea is often used as a replacement for the carcinogenic hexamethylphosphoramide due to its similar solvent properties.
Dimethylformamide (DMF): Another polar aprotic solvent, but tetramethylurea has a higher boiling point and different solvent characteristics.
Dimethyl Sulfoxide (DMSO): While both are polar aprotic solvents, tetramethylurea is less commonly used in biological applications compared to dimethyl sulfoxide.
Uniqueness: this compound is unique due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. Its use as a solvent in polymerization reactions and its role in replacing more hazardous solvents highlight its distinct properties .
属性
IUPAC Name |
1,1,3,3-tetramethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQQNCBBIEMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060893 | |
| Record name | Tetramethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetramethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
176.5 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
ABOUT 75 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9687 @ 20 °C/4 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
vaopr pressure = 13.9 mm Hg @ 71 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
632-22-4 | |
| Record name | Tetramethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAMETHYLUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1EJ64031 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,3,3-tetramethylurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1.2 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetramethylurea interact with proteins and what are the downstream effects?
A1: Tetramethylurea exhibits preferential interactions with aromatic amino acid side chains in proteins, particularly tryptophan. [] This interaction can lead to significant dehydration of these side chains, effectively disrupting hydrophobic interactions within the protein structure. [] Consequently, tetramethylurea can act as a protein denaturant, similar to urea, but with potentially different mechanisms of action. [, ]
Q2: How does the methylation of urea affect its interaction with proteins?
A2: Methylation of urea leads to a progressive increase in its affinity for aromatic amino acid side chains. [] This suggests that increasing the hydrophobic character of urea through methylation enhances its ability to disrupt hydrophobic interactions within proteins.
Q3: What is the impact of tetramethylurea on the structure of water?
A3: The presence of tetramethylurea in water significantly slows down the reorientation time of water molecules. [] This is attributed to the formation of two types of water molecules: bulk-like molecules with normal reorientation and immobilized molecules involved in solvating the methyl groups of tetramethylurea. [] This suggests that tetramethylurea can significantly perturb the hydrogen-bond network of water.
Q4: How does tetramethylurea interact with ethylene glycol at different concentrations?
A4: Studies using density measurements reveal a change in the interaction between tetramethylurea and ethylene glycol near a 1:1 molar ratio. [] At low concentrations of tetramethylurea, the interaction is primarily solvophobic, indicating that ethylene glycol molecules tend to surround and solvate individual tetramethylurea molecules. []
Q5: What is the molecular formula, weight, and relevant spectroscopic data for tetramethylurea?
A5: - Molecular formula: C5H12N2O- Molecular weight: 116.16 g/mol- Spectroscopic data: - 1H NMR: A single peak at ~2.75 ppm in CDCl3 - 13C NMR: Peaks corresponding to the carbonyl and methyl groups - IR: Characteristic strong absorption band for the carbonyl group (C=O) that experiences a shift depending on the solvent environment []
Q6: Is there a connection between the structure of tetramethylurea and its ability to dissolve coal?
A6: While tetramethylurea alone demonstrates good coal dissolving capabilities, blending it with other solvents, like tetralin, can further enhance its effectiveness. [] This synergistic effect is likely linked to the combined action of tetramethylurea disrupting the coal structure and the co-solvent aiding in solubilizing the extracted components.
Q7: Does tetramethylurea exhibit catalytic activity, and if so, in what reactions and mechanisms?
A7: Polymeric analogs of tetramethylurea, synthesized via free-radical polymerization of N,N,N'-trimethyl-N'-p-vinylbenzylurea, have shown promising activity as phase-transfer catalysts in SN2 reactions. [] Interestingly, monomeric tetramethylurea does not display this catalytic behavior, highlighting the influence of the polymeric structure on its activity. []
Q8: Have computational chemistry and modeling been used to study tetramethylurea, and what insights have they provided?
A8: Yes, molecular dynamics simulations have been extensively used to investigate the behavior of tetramethylurea in aqueous solutions. [, , ] These simulations have revealed details about the aggregation behavior of tetramethylurea, its impact on water structure, and the dynamics of hydrogen bonding in these systems.
Q9: How do structural modifications of tetramethylurea impact its activity, potency, and selectivity?
A9: Studies comparing the effects of urea and tetramethylurea on the coil-to-globule transition temperature of poly(N-isopropylacrylamide) offer insights into SAR. [] Urea decreases the transition temperature (stabilizing the globule state), while tetramethylurea increases it. [] This suggests that the presence of methyl groups significantly influences the interaction with polymers and potentially other biomolecules.
Q10: Are there any strategies to improve the stability, solubility, or bioavailability of tetramethylurea?
A10: While tetramethylurea is generally soluble in various organic solvents, specific formulation strategies might be required depending on the intended application. [] For instance, its sensitivity to moisture necessitates storage precautions and the use of freshly prepared solutions in some cases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
